molecular formula C7H9F3O3S B14335123 3-Methylpent-1-yn-1-yl trifluoromethanesulfonate CAS No. 104808-08-4

3-Methylpent-1-yn-1-yl trifluoromethanesulfonate

Cat. No.: B14335123
CAS No.: 104808-08-4
M. Wt: 230.21 g/mol
InChI Key: UQAYVOQGBBVJLO-UHFFFAOYSA-N
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Description

3-Methylpent-1-yn-1-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis due to its ability to participate in various chemical reactions. The compound is characterized by the presence of a trifluoromethanesulfonate group, which imparts significant reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-1-yn-1-yl trifluoromethanesulfonate typically involves the reaction of 3-Methylpent-1-yn-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-1-yn-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of new compounds.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of more complex molecules.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound. Solvents such as dichloromethane and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted alkynes, alkenes, and various heterocyclic compounds.

Scientific Research Applications

3-Methylpent-1-yn-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methylpent-1-yn-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity allows it to participate in a variety of chemical transformations, leading to the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-penten-1-yn-3-yl trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.

    Diphenyl (trifluoromethyl)sulfonium trifluoromethanesulfonate: Another compound with a trifluoromethanesulfonate group, used in different chemical contexts.

Uniqueness

3-Methylpent-1-yn-1-yl trifluoromethanesulfonate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis and scientific research.

Properties

CAS No.

104808-08-4

Molecular Formula

C7H9F3O3S

Molecular Weight

230.21 g/mol

IUPAC Name

3-methylpent-1-ynyl trifluoromethanesulfonate

InChI

InChI=1S/C7H9F3O3S/c1-3-6(2)4-5-13-14(11,12)7(8,9)10/h6H,3H2,1-2H3

InChI Key

UQAYVOQGBBVJLO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C#COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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